molecular formula C20H33N3O3 B578413 N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 CAS No. 1246815-15-5

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14

Cat. No. B578413
CAS RN: 1246815-15-5
M. Wt: 377.587
InChI Key: FMWDTBSIDVGRKS-BHMRBXSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 is the labelled analogue of N-(3-Isopropylamino-2-hydroxypropyl) Pindolo, which is an impurity of Pindolol . It has a molecular formula of C20H19D14N3O3 and a molecular weight of 377.58 .


Molecular Structure Analysis

The molecular structure of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 is complex, with multiple functional groups. The IUPAC name for this compound is 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]indol-1-yl]propan-2-ol .


Physical And Chemical Properties Analysis

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 is a solid substance . It is slightly soluble in chloroform and methanol .

Mechanism of Action

While the mechanism of action for N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 specifically is not available, Pindolol, the parent compound, is a non-selective beta blocker. It attenuates increases in heart rate, systolic blood pressure, and cardiac output resulting from exercise and isoproterenol administration .

properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]indol-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3/c1-14(2)21-10-16(24)12-23-9-8-18-19(23)6-5-7-20(18)26-13-17(25)11-22-15(3)4/h5-9,14-17,21-22,24-25H,10-13H2,1-4H3/i1D3,2D3,3D3,4D3,14D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWDTBSIDVGRKS-BHMRBXSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(CN1C=CC2=C1C=CC=C2OCC(CNC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(CN1C=CC2=C1C=CC=C2OCC(CNC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857887
Record name 1-[4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)-1H-indol-1-yl]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14

CAS RN

1246815-15-5
Record name 1-[4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)-1H-indol-1-yl]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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